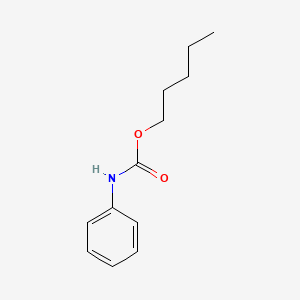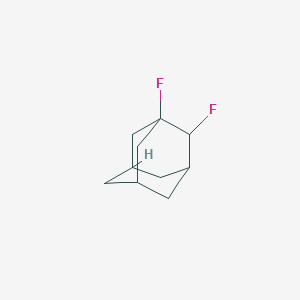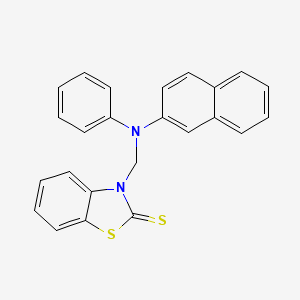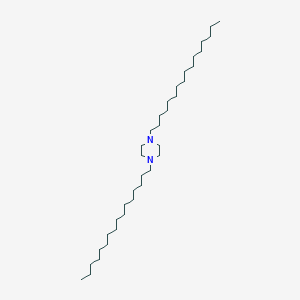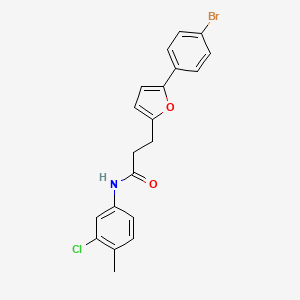
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, furyl compounds, and 3-chloro-4-methylphenyl derivatives. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction introduces the acyl group into the aromatic ring.
Amidation: The formation of the amide bond between the carboxylic acid derivative and the amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts such as Lewis acids in Friedel-Crafts reactions.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide: Similar structure but lacks the methyl group.
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide: Similar structure but lacks the chlorine atom.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which may confer specific chemical properties and reactivity.
Propiedades
Número CAS |
853330-88-8 |
|---|---|
Fórmula molecular |
C20H17BrClNO2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H17BrClNO2/c1-13-2-7-16(12-18(13)22)23-20(24)11-9-17-8-10-19(25-17)14-3-5-15(21)6-4-14/h2-8,10,12H,9,11H2,1H3,(H,23,24) |
Clave InChI |
HBZYOFIDYKKQIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
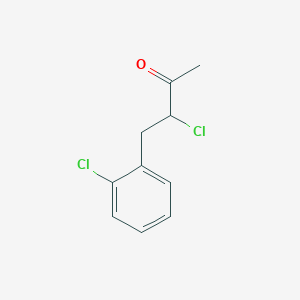

![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)


